![molecular formula C20H17BrN2O3S B4193993 N-(4-bromo-3-methylphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193993.png)
N-(4-bromo-3-methylphenyl)-2-[(phenylsulfonyl)amino]benzamide
描述
N-(4-bromo-3-methylphenyl)-2-[(phenylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as BAY 43-9006 and is a small molecule inhibitor of several protein kinases, including RAF, VEGFR, and PDGFR.
作用机制
BAY 43-9006 targets several protein kinases involved in cancer cell growth and proliferation. The compound inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway that regulates cell growth and differentiation. BAY 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. By targeting multiple pathways involved in cancer cell growth and proliferation, BAY 43-9006 has the potential to be an effective cancer therapy.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that eliminates damaged or abnormal cells. The compound also inhibits the formation of new blood vessels, which is a process called angiogenesis that is necessary for tumor growth and metastasis. BAY 43-9006 has been shown to have anti-tumor effects in preclinical studies and clinical trials.
实验室实验的优点和局限性
One advantage of BAY 43-9006 is its specificity for multiple protein kinases involved in cancer cell growth and proliferation. The compound has been shown to have potent anti-tumor effects in preclinical studies and clinical trials. However, one limitation of BAY 43-9006 is its potential toxicity and side effects. The compound has been shown to cause skin rash, diarrhea, and hypertension in clinical trials. Further studies are needed to determine the optimal dosage and administration of BAY 43-9006 for cancer therapy.
未来方向
There are several future directions for the study of BAY 43-9006. One direction is the development of combination therapies that include BAY 43-9006 with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is the identification of biomarkers that can predict the response to BAY 43-9006 therapy in cancer patients. Additionally, further studies are needed to determine the long-term effects and safety of BAY 43-9006 in cancer patients.
科学研究应用
BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. BAY 43-9006 has been tested in clinical trials for the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. The compound has shown promising results in combination with other cancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
2-(benzenesulfonamido)-N-(4-bromo-3-methylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-13-15(11-12-18(14)21)22-20(24)17-9-5-6-10-19(17)23-27(25,26)16-7-3-2-4-8-16/h2-13,23H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDVTWOAHGOACB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-[(phenylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。